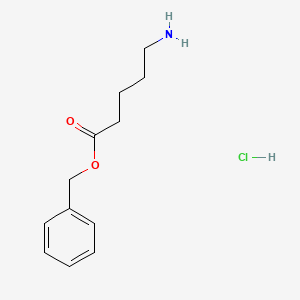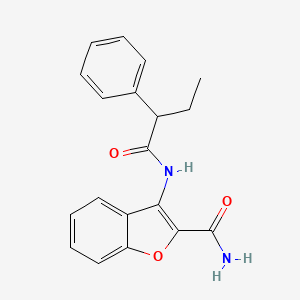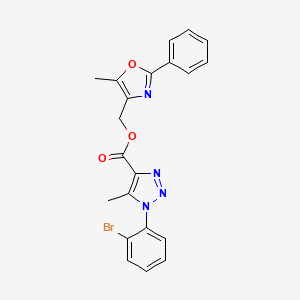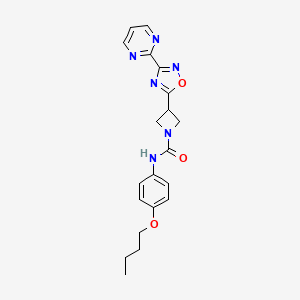![molecular formula C24H21N5O4 B2782772 methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate CAS No. 1105225-17-9](/img/structure/B2782772.png)
methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a complex organic compound known for its potential applications in medicinal chemistry. The structure of the compound includes a cyclopropyl group, a pyrazolopyridazinone core, and a benzoate ester, making it a multifaceted molecule with unique properties.
Métodos De Preparación
Synthetic Routes:
Starting Materials: : Phenylhydrazine, Ethyl Acetoacetate, and Benzoyl Chloride.
Reaction Steps
Step 1: : Condensation of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone.
Step 2: : Cyclization with hydrazine hydrate to yield 1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-one.
Step 3: : Acylation with acetic anhydride to form the acetamido derivative.
Step 4: : Esterification with benzoyl chloride to produce the final compound.
Industrial Production Methods:
Industrial production often employs similar steps, but scales up the process with the use of automated reactors and optimized conditions to improve yield and purity. Continuous flow reactors might be used to ensure consistent and controlled reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate.
Reduction: : The compound can undergo reduction, especially at the ketone group, using reagents like sodium borohydride.
Substitution: : Various nucleophiles can attack the acetamido or ester groups, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Use of amines in a basic medium for nucleophilic substitution.
Major Products:
Oxidation: : Formation of carboxylic acids or quinones.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of new substituents in place of acetamido or ester groups.
Aplicaciones Científicas De Investigación
Chemistry: : As a precursor in synthesizing more complex molecules.
Biology: : As a probe for studying enzyme functions due to its reactive groups.
Medicine: : Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: : Potential use in materials science due to its stability and unique chemical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets. The pyrazolopyridazinone core is known to inhibit certain enzymes, potentially interfering with biochemical pathways involved in inflammation or cell proliferation. The cyclopropyl group adds to the steric hindrance, affecting the binding affinity to these targets.
Comparación Con Compuestos Similares
Methyl 4-(2-(4-cyclopropyl-1-phenyl-1H-pyrazol-6(7H)-yl)acetamido)benzoate: .
Ethyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate: .
Uniqueness:
Methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate stands out due to the combination of the cyclopropyl and pyrazolopyridazinone moieties, which imparts unique steric and electronic properties, enhancing its potential as a versatile compound in various scientific fields.
Voilà! It's quite the mouthful, isn't it? What's the next intellectual adventure?
Propiedades
IUPAC Name |
methyl 4-[[2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-33-24(32)16-9-11-17(12-10-16)26-20(30)14-28-23(31)22-19(21(27-28)15-7-8-15)13-25-29(22)18-5-3-2-4-6-18/h2-6,9-13,15H,7-8,14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLFUZMFYYLWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/new.no-structure.jpg)



![3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2782694.png)







![2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one](/img/structure/B2782710.png)

